molecular formula C7H9Cl3N2 B2777601 (2,3-Dichlorobenzyl)hydrazine hydrochloride CAS No. 1318769-38-8

(2,3-Dichlorobenzyl)hydrazine hydrochloride

Cat. No.: B2777601
CAS No.: 1318769-38-8
M. Wt: 227.51
InChI Key: GHJBXXOXBYYTAA-UHFFFAOYSA-N
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Description

(2,3-Dichlorobenzyl)hydrazine hydrochloride is a chemical compound with significant applications in various fields such as medical research, environmental research, and industrial research. It possesses unique chemical properties and biological activities that make it valuable for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.

    Oxidation and reduction: It can be oxidized or reduced under specific conditions, leading to different products.

    Condensation reactions: The hydrazine moiety allows it to form hydrazones and other condensation products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Hydrazones: Formed through condensation reactions with aldehydes or ketones.

    Alkanes: Produced via the Wolff-Kishner reduction, where the hydrazone intermediate is further reduced to an alkane.

Scientific Research Applications

(2,3-Dichlorobenzyl)hydrazine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,3-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and has been explored for its therapeutic potential in treating certain diseases .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorobenzyl)hydrazine hydrochloride
  • (3,4-Dichlorobenzyl)hydrazine hydrochloride
  • 2,6-Dichlorophenylhydrazine hydrochloride

Uniqueness

(2,3-Dichlorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2,3-dichlorophenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBXXOXBYYTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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